Cas no 89239-83-8 (3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid)
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-5-carboxylic acid, 3-methyl-1-(2,2,2-trifluoroethyl)-
- 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid
- 5-methyl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid
- STKSMUMKQNNHCS-UHFFFAOYSA-N
- KS-7178
- Z1486033062
- 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylicacid
- DTXSID80537369
- SCHEMBL2516272
- AKOS027386531
- EN300-1619042
- 89239-83-8
- 1-(2,2,2-trifluoroethyl)-3-methylpyrazole-5carboxylic acid
- 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid
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- MDL: MFCD21602177
- Inchi: 1S/C7H7F3N2O2/c1-4-2-5(6(13)14)12(11-4)3-7(8,9)10/h2H,3H2,1H3,(H,13,14)
- InChI Key: STKSMUMKQNNHCS-UHFFFAOYSA-N
- SMILES: FC(CN1C(C(=O)O)=CC(C)=N1)(F)F
Computed Properties
- Exact Mass: 208.04596196g/mol
- Monoisotopic Mass: 208.04596196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 55.1Ų
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 075855-1g |
3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid |
89239-83-8 | 1g |
£416.00 | 2022-03-01 | ||
| Chemenu | CM528111-1g |
3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid |
89239-83-8 | 97% | 1g |
$558 | 2022-03-01 | |
| Enamine | EN300-1619042-0.05g |
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid |
89239-83-8 | 95% | 0.05g |
$175.0 | 2023-11-13 | |
| Enamine | EN300-1619042-0.1g |
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid |
89239-83-8 | 95% | 0.1g |
$260.0 | 2023-11-13 | |
| Enamine | EN300-1619042-0.25g |
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid |
89239-83-8 | 95% | 0.25g |
$372.0 | 2023-11-13 | |
| Enamine | EN300-1619042-0.5g |
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid |
89239-83-8 | 95% | 0.5g |
$586.0 | 2023-11-13 | |
| Enamine | EN300-1619042-1.0g |
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid |
89239-83-8 | 95% | 1g |
$971.0 | 2023-06-04 | |
| Enamine | EN300-1619042-2.5g |
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid |
89239-83-8 | 95% | 2.5g |
$1579.0 | 2023-11-13 | |
| Enamine | EN300-1619042-5.0g |
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid |
89239-83-8 | 95% | 5g |
$2816.0 | 2023-06-04 | |
| Enamine | EN300-1619042-10.0g |
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid |
89239-83-8 | 95% | 10g |
$4176.0 | 2023-06-04 |
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid
3-Methyl-1-(2,2,2-Trifluoroethyl)-1H-Pyrazole-5-Carboxylic Acid: A Comprehensive Overview
3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid, also known by its CAS number 89239-83-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug discovery. The structure of this molecule is characterized by a pyrazole ring system substituted with a methyl group at position 3 and a trifluoroethyl group at position 1, along with a carboxylic acid group at position 5. These substituents contribute to its unique chemical properties and biological functions.
The synthesis of 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid involves a series of carefully designed reactions that ensure the formation of the desired pyrazole ring system. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, improving both yield and purity. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of the pyrazole core while maintaining high selectivity. This approach not only enhances the efficiency of the synthesis but also aligns with the growing trend toward sustainable and eco-friendly chemical processes.
The biological activity of this compound has been a focal point of numerous studies. Research has demonstrated that 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid exhibits potent anti-inflammatory and antioxidant properties. These effects are attributed to its ability to modulate key cellular pathways involved in inflammation and oxidative stress. For example, studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a promising candidate for the development of anti-inflammatory drugs.
In addition to its anti-inflammatory properties, this compound has also been investigated for its potential as an antimicrobial agent. Recent findings suggest that it possesses significant activity against various bacterial and fungal pathogens. The trifluoroethyl group attached to the pyrazole ring is believed to play a crucial role in enhancing the compound's antimicrobial efficacy by improving its lipophilicity and membrane permeability. These characteristics make it an attractive candidate for further exploration in the context of antibiotic resistance.
The pharmacokinetic profile of 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid has also been evaluated in preclinical studies. Results indicate that this compound exhibits favorable absorption and bioavailability when administered orally. Furthermore, its metabolic stability appears to be satisfactory, with limited evidence of rapid clearance or extensive first-pass metabolism. These attributes are critical for developing an effective drug delivery system and ensuring sustained therapeutic effects.
The application of computational chemistry tools has provided valuable insights into the molecular interactions underlying the biological activity of this compound. Molecular docking studies have revealed that it interacts with key residues in target proteins involved in inflammation and microbial resistance. These findings not only corroborate experimental results but also guide further optimization efforts aimed at enhancing its therapeutic potential.
In conclusion, 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid represents a promising compound with multifaceted biological activities and potential applications in drug development. Its unique chemical structure, combined with advancements in synthetic methodologies and pharmacological research, positions it as a valuable asset in the ongoing quest for novel therapeutic agents.
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